(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
Description
(3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole ring linked to a chlorinated thiophene moiety via a hydroxymethyl bridge. This structure combines the electron-withdrawing effects of chlorine and sulfur-containing heterocycles, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H7ClN2OS |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
(3-chlorothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7ClN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |
InChI Key |
ORZHQXMVMOJWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-chlorothiophene with a pyrazole derivative under specific conditions. One common method includes the use of hydrazine and carbonyl compounds to form the pyrazole ring, followed by chlorination and subsequent reaction with thiophene .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorinated thiophene ring, potentially leading to dechlorination.
Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can lead to dechlorinated thiophene derivatives.
- Substitution reactions can produce a variety of substituted thiophene-pyrazole compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
- The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique chemical properties enable the exploration of new synthetic pathways, allowing chemists to develop novel materials and compounds with varied functionalities.
Synthetic Routes
- Common synthetic methods include the reaction of 3-chlorothiophene with pyrazole derivatives under controlled conditions. Techniques such as hydrazine treatment and carbonyl compound reactions are often employed to form the pyrazole ring, followed by chlorination and subsequent reactions with thiophene.
Biological Research
Pharmacophore in Drug Design
- In biological studies, (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents .
Mechanism of Action
- The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and potentially serving as an anti-inflammatory agent.
Medicinal Applications
Therapeutic Potential
- Research indicates that (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol exhibits potential medicinal properties, including:
Industrial Applications
Material Development
- In industrial contexts, the compound is utilized in the development of advanced materials such as polymers and coatings. Its distinctive chemical properties contribute to enhanced material performance, making it suitable for various applications in coatings and composite materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with the following analogs:
Structural Analogues
Key Observations :
Comparison with Other Methods :
- Thiadiazole derivatives () require hydrazonoyl chlorides and sulfur-containing reagents, which are less relevant to the target compound’s synthesis .
- 1,3,4-Oxadiazoles () employ trifluoroacetate intermediates, highlighting divergent pathways for nitrogen-rich heterocycles .
Biological Activity
The compound (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol can be represented as follows:
This compound features a chlorothiophene moiety linked to a pyrazole ring, which is known to influence its biological interactions.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
Compounds within the pyrazole family have been reported to possess anti-inflammatory properties. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . The anti-inflammatory activity was evaluated in vitro using standard assays that measure cytokine levels in treated cells.
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been increasingly documented. A series of studies highlight their ability to induce apoptosis in cancer cell lines by modulating key signaling pathways . The specific compound (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol may exhibit similar properties, warranting further investigation.
The biological activity of (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation or microbial metabolism.
- Receptor Modulation : It could act on receptors associated with pain and inflammation, potentially providing analgesic effects.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives analogous to (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
